molecular formula C13H10BrF B14485405 1-Bromo-2-[fluoro(phenyl)methyl]benzene CAS No. 64027-89-0

1-Bromo-2-[fluoro(phenyl)methyl]benzene

Katalognummer: B14485405
CAS-Nummer: 64027-89-0
Molekulargewicht: 265.12 g/mol
InChI-Schlüssel: LPNHKLSXGQFZGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-[fluoro(phenyl)methyl]benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a fluorinated phenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[fluoro(phenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-[fluoro(phenyl)methyl]benzene using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-[fluoro(phenyl)methyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration, or sulfur trioxide (SO₃) for sulfonation.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and organoboron reagents in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products Formed

    Nucleophilic Substitution: Formation of phenols or amines.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-[fluoro(phenyl)methyl]benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromo-2-[fluoro(phenyl)methyl]benzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, while the fluorinated phenylmethyl group can influence the reactivity and selectivity of the compound . The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-[fluoro(phenyl)methyl]benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

64027-89-0

Molekularformel

C13H10BrF

Molekulargewicht

265.12 g/mol

IUPAC-Name

1-bromo-2-[fluoro(phenyl)methyl]benzene

InChI

InChI=1S/C13H10BrF/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H

InChI-Schlüssel

LPNHKLSXGQFZGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.